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  • Product: Methyl 5-fluoro-6-hydroxynicotinate
  • CAS: 223788-10-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties and Handling of Methyl 5-fluoro-6-hydroxynicotinate (CAS 223788-10-1)

Abstract: Methyl 5-fluoro-6-hydroxynicotinate is a substituted pyridine derivative of significant interest to the chemical and pharmaceutical sciences. As a multifunctional heterocyclic building block, it incorporates a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Methyl 5-fluoro-6-hydroxynicotinate is a substituted pyridine derivative of significant interest to the chemical and pharmaceutical sciences. As a multifunctional heterocyclic building block, it incorporates a fluorine atom, a hydroxyl group, and a methyl ester, presenting a unique combination of reactive sites and physicochemical properties. The strategic placement of a fluorine atom is a widely recognized strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, consolidating predicted physicochemical properties, outlining a plausible synthetic pathway, and detailing best practices for analytical characterization and safe handling. Due to the limited availability of public experimental data for this specific compound, this paper synthesizes information from structurally related analogues and established chemical principles to provide a robust and practical framework for its use in a research setting.

Chemical Identity and Structure

Methyl 5-fluoro-6-hydroxynicotinate belongs to the class of organic compounds known as pyridinecarboxylic acid esters. The pyridine ring, a core scaffold in numerous pharmaceuticals, is functionalized at three distinct positions, making it a versatile intermediate for further chemical elaboration.

Identifier Value
CAS Number 223788-10-1
IUPAC Name methyl 5-fluoro-6-hydroxypyridine-3-carboxylate
Molecular Formula C₇H₆FNO₃
Molecular Weight 171.13 g/mol
SMILES COC(=O)C1=CC(F)=C(O)N=C1
InChI Key RZAYVICPARCOJQ-UHFFFAOYSA-N

graph "chemical_structure" {
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node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];
// Atom nodes
N1 [label="N"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
O_h [label="O"];
H_o [label="H"];
F5 [label="F"];
C_ester [label="C"];
O_co [label="O"];
O_me [label="O"];
C_me [label="CH₃"];

// Positioning
N1 [pos="0,1.2!"];
C2 [pos="1,0.6!"];
C3 [pos="1,-0.6!"];
C4 [pos="0,-1.2!"];
C5 [pos="-1,-0.6!"];
C6 [pos="-1,0.6!"];
O_h [pos="-2,1.2!"];
H_o [pos="-2.5,0.8!"];
F5 [pos="-2,-1.2!"];
C_ester [pos="2.2, -1.2!"];
O_co [pos="2.2, -2.2!"];
O_me [pos="3.4, -0.6!"];
C_me [pos="4.6, -1.2!"];


// Bonds
N1 -- C2 [label="", len=1.5];
C2 -- C3 [label="=", len=1.5];
C3 -- C4 [label="", len=1.5];
C4 -- C5 [label="=", len=1.5];
C5 -- C6 [label="", len=1.5];
C6 -- N1 [label="=", len=1.5];
C6 -- O_h [label="", len=1.5];
O_h -- H_o [label="", len=1.0];
C5 -- F5 [label="", len=1.5];
C3 -- C_ester [label="", len=1.5];
C_ester -- O_co [label="=", len=1.5];
C_ester -- O_me [label="", len=1.5];
O_me -- C_me [label="", len=1.5];

}

Caption: 2D structure of Methyl 5-fluoro-6-hydroxynicotinate.

Physicochemical Properties

Direct experimental data for Methyl 5-fluoro-6-hydroxynicotinate is not extensively reported. The following table summarizes its expected properties based on its functional groups and data from analogous chemical structures.

Property Value / Expected Value Justification / Context
Physical Form White to off-white crystalline solid.Based on related substituted nicotinates like Methyl 5-Hydroxynicotinate.[2]
Melting Point Data not available.For context, Methyl 5-Hydroxynicotinate has a melting point of 185-195 °C[2], while the more heavily halogenated Methyl 5-bromo-6-chloronicotinate melts at 76-79 °C.[3] The melting point is expected to be a sharp, defined value indicative of purity.
Boiling Point Data not available.Likely to decompose upon heating at atmospheric pressure.
Solubility Sparingly soluble in water; Soluble in methanol, DMSO, DMF.The hydroxyl group provides some hydrophilicity, but the overall structure with the methyl ester and pyridine ring suggests better solubility in polar organic solvents.[4]
pKa (Predicted) ~4-5 (Pyridine N), ~8-9 (Hydroxyl H)The pyridine nitrogen is weakly basic, while the hydroxyl group attached to the electron-deficient ring is weakly acidic. These values are estimations and can be influenced by the fluorine substituent.

Synthesis and Purification

Proposed Experimental Protocol: Fischer Esterification

This protocol is based on the well-established Fischer esterification, a reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Fluoro-6-hydroxynicotinic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-30 mL per gram of acid) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq) under cooling in an ice bath. The acid catalyst is crucial for protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for attack by methanol.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.

  • Workup: After cooling to room temperature, carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate. This step must be done slowly to control the effervescence from CO₂ evolution.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Methyl 5-fluoro-6-hydroxynicotinate.

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization

To confirm the identity and purity of synthesized Methyl 5-fluoro-6-hydroxynicotinate, a suite of analytical techniques should be employed. The table below details the expected spectral characteristics.

Technique Expected Observations
¹H NMR - Aromatic Protons: Two doublets in the aromatic region (~7.5-8.5 ppm). - Methyl Protons: A singlet at ~3.9 ppm corresponding to the -OCH₃ group. - Hydroxyl Proton: A broad singlet (variable shift) for the -OH group, which is D₂O exchangeable.
¹³C NMR - Approximately 7 distinct signals are expected. - Carbonyl Carbon: Signal around 165-170 ppm. - Aromatic Carbons: Signals in the 110-160 ppm range, showing C-F coupling. - Methyl Carbon: Signal around 52 ppm.
¹⁹F NMR - A single signal (singlet or doublet depending on coupling with adjacent protons) is expected for the fluorine atom.
Mass Spec. (MS) - Molecular Ion (M⁺): A peak at m/z = 171.03, corresponding to the molecular weight of the compound. - Key Fragments: Potential fragmentation includes the loss of a methoxy radical (-•OCH₃) to give a peak at m/z = 140, or loss of the entire carbomethoxy group (-•COOCH₃) to give a peak at m/z = 112.
Infrared (IR) - O-H Stretch: A broad band around 3200-3500 cm⁻¹. - C-H Stretch: Aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹. - C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the ester carbonyl. - C=C/C=N Stretch: Bands in the 1500-1600 cm⁻¹ region. - C-F Stretch: A strong absorption in the 1000-1100 cm⁻¹ region.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for Methyl 5-fluoro-6-hydroxynicotinate is not widely available, data from structurally similar halogenated and hydroxylated pyridine derivatives should be used to establish a conservative and safe handling protocol.

Primary Hazards (Inferred):

  • Causes skin irritation.[6]

  • Causes serious eye irritation.[6]

  • May cause respiratory irritation.[7]

  • May be harmful if swallowed or in contact with skin.[8]

Recommended Handling Protocol

All work should be performed inside a certified chemical fume hood.[8][9] Personal Protective Equipment (PPE) is mandatory, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6][10] Avoid generating and inhaling dust.[8] Ensure an eyewash station and safety shower are readily accessible.[9]

First Aid Measures
  • In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • In Case of Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[9]

  • If Swallowed: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[9]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.[11]

Caption: Standard laboratory workflow for safe handling.

Conclusion

Methyl 5-fluoro-6-hydroxynicotinate is a promising chemical intermediate for research and development, particularly in the field of medicinal chemistry. This guide provides a foundational understanding of its properties, a logical synthetic strategy, and crucial safety information. While many properties are inferred from related structures, the provided data and protocols offer a self-validating framework for scientists to handle and characterize this compound with confidence. Experimental verification of the data presented herein is strongly encouraged to build a more complete public-domain profile of this valuable building block.

References

  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, October 18). SAFETY DATA SHEET.
  • MedchemExpress.com. (2025, April 29). Safety Data Sheet.
  • ChemPoint.com. (2023, November 06). SAFETY DATA SHEET.
  • BLD Pharm. (n.d.). Methyl 5-Fluoro-6-methylnicotinate.
  • ChemScene. (n.d.). 5-Fluoro-6-hydroxynicotinic acid.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 6-fluoronicotinate.
  • ResearchGate. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale.
  • CymitQuimica. (n.d.). Methyl 6-chloro-5-hydroxynicotinate.
  • Fisher Scientific. (n.d.). Methyl 5-bromo-6-chloronicotinate, 98%.
  • TCI Chemicals. (n.d.). Methyl 5-Hydroxynicotinate.
  • Benchchem. (n.d.). Methyl 5-hydroxy-2-methylnicotinate.
  • TCI Chemicals (Japan). (n.d.). Methyl 5-Hydroxynicotinate.

Sources

Exploratory

Thermodynamic stability and thermal degradation of Methyl 5-fluoro-6-hydroxynicotinate

An In-Depth Technical Guide to the Thermodynamic Stability and Thermal Degradation of Methyl 5-fluoro-6-hydroxynicotinate Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Thermal Degradation of Methyl 5-fluoro-6-hydroxynicotinate

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability and thermal degradation pathways of Methyl 5-fluoro-6-hydroxynicotinate. As a substituted pyridine derivative, this compound holds potential as a key intermediate in pharmaceutical synthesis, where a thorough understanding of its stability is paramount for ensuring drug substance quality, safety, and efficacy. This document outlines a multi-faceted analytical approach grounded in authoritative regulatory standards, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and stability-indicating chromatographic methods. We delve into the causality behind experimental design, from foundational thermal analysis to forced degradation studies, providing researchers and drug development professionals with the necessary protocols to elucidate decomposition kinetics and identify potential degradants. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data compliant with international regulatory expectations.

Introduction: The Criticality of Stability Analysis

In pharmaceutical development, the stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute. The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This data is used to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend storage conditions.[1][2]

Methyl 5-fluoro-6-hydroxynicotinate is a heterocyclic compound featuring a pyridine core, a structure common in many pharmaceutical agents. The substituents—a fluorine atom, a hydroxyl group, and a methyl ester—each contribute unique electronic and steric properties that influence the molecule's overall stability. The fluorine atom can enhance metabolic stability, while the hydroxyl and ester groups present potential sites for degradation via hydrolysis or other pathways. Therefore, a rigorous evaluation of its thermal stability is not merely a regulatory formality but a scientific necessity to de-risk the development process.

This guide adheres to the principles outlined in the ICH Q1A(R2) guidelines, which represent a harmonized approach to stability testing for new drug substances and products.[3][4][5]

Predicted Stability Profile Based on Molecular Structure

The chemical structure of Methyl 5-fluoro-6-hydroxynicotinate dictates its inherent stability. Key features include:

  • Pyridine Ring: Generally, the pyridine ring is aromatic and thermally stable. However, at elevated temperatures, ring cleavage can occur.

  • Methyl Ester Group: This is the most probable site for initial degradation. Ester hydrolysis, catalyzed by acid or base, will yield the corresponding carboxylic acid (5-fluoro-6-hydroxynicotinic acid) and methanol.

  • Hydroxyl Group: The phenolic hydroxyl group can be susceptible to oxidation, potentially leading to colored degradants. Its presence also influences the acidity and reactivity of the molecule.

  • Fluoro Group: The C-F bond is very strong, and the fluorine atom is unlikely to be displaced under typical thermal stress conditions. Its electron-withdrawing nature influences the reactivity of the entire pyridine ring system.

Based on these features, a multi-stage thermal decomposition is anticipated, likely beginning with the hydrolysis or thermolysis of the ester side chain, followed by decarboxylation and, at much higher temperatures, the fragmentation of the pyridine ring itself.

Core Methodologies for Thermodynamic & Thermal Stability Assessment

A comprehensive assessment requires the use of orthogonal analytical techniques to probe different aspects of stability.[6]

Thermal Analysis: TGA & DSC

Thermal analysis techniques like TGA and DSC are indispensable for probing the intrinsic thermal stability of a compound in the solid state.[7][8]

TGA measures the change in mass of a sample as a function of temperature, providing definitive data on decomposition temperatures and the stoichiometry of degradation events.[7]

Experimental Protocol: TGA of Methyl 5-fluoro-6-hydroxynicotinate

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry, powdered Methyl 5-fluoro-6-hydroxynicotinate into a clean, inert TGA crucible (e.g., alumina).

    • The use of a powdered sample ensures uniform heat distribution and prevents artifacts from solvent evaporation.

  • Instrument Parameters:

    • Atmosphere: Purge the furnace with dry nitrogen at a flow rate of 50 mL/min. An inert atmosphere is critical to study thermal (non-oxidative) degradation exclusively.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes to ensure thermal stability before the ramp begins.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This rate is a standard starting point for screening studies, balancing resolution and experimental time.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C) to generate the TGA curve.

    • Calculate the first derivative of the TGA curve (the DTG curve) to precisely identify the temperatures of the maximum rates of mass loss.[8]

    • Determine the onset temperature (Tonset) for each mass loss step, which signifies the initiation of thermal decomposition.

    • Quantify the percentage of mass loss for each distinct stage.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and the energy associated with decomposition (exothermic or endothermic).[9] Understanding the thermal hazards is a cornerstone for safely scaling a chemical process.[9]

Experimental Protocol: DSC of Methyl 5-fluoro-6-hydroxynicotinate

  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a volatile sample pan (e.g., a hermetically sealed aluminum pan).

    • Hermetic sealing is crucial to contain any volatile decomposition products and to accurately measure the thermodynamics of the event.

  • Instrument Parameters:

    • Atmosphere: Maintain a nitrogen purge at 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 400°C at 10°C/min. The final temperature should be sufficient to capture the melting and initial decomposition events observed in TGA.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Identify the endothermic peak corresponding to the melting point (Tm) and integrate the peak area to calculate the enthalpy of fusion (ΔHfus).

    • Identify any sharp exothermic peaks, which typically indicate decomposition. The onset of such a peak is a critical indicator of thermal instability.

Stability-Indicating Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for stability testing, capable of separating, identifying, and quantifying the parent compound from its degradation products with high sensitivity and accuracy.[10] A validated, stability-indicating method is one that is proven to be capable of this task.

Protocol: Development of a Stability-Indicating HPLC Method

  • System & Column:

    • System: A standard HPLC or UHPLC system with a photodiode array (PDA) detector. A PDA detector is essential for assessing peak purity and aiding in the identification of degradants.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a versatile starting point for moderately polar compounds.

  • Mobile Phase & Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the pyridine compound.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: Start with a high aqueous percentage (e.g., 95% A) to retain the parent compound and any polar degradants. Ramp to a high organic percentage (e.g., 95% B) to elute non-polar degradants. A typical screening gradient might be 5% to 95% B over 20 minutes.

  • Detection:

    • Monitor at a wavelength where the parent compound has significant absorbance, determined by a UV scan (e.g., 275 nm).

    • Collect full spectral data (e.g., 200-400 nm) for all peaks to aid in identification and peak purity assessment.

  • Method Validation (Trustworthiness):

    • Specificity: Analyze samples from forced degradation studies (see Section 4.0) to demonstrate that degradation products are resolved from the parent peak and from each other.

    • Peak Purity: Use the PDA detector software to assess the spectral homogeneity across each chromatographic peak, confirming that each peak represents a single component.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying likely degradation products and establishing the degradation pathways.[1] These studies also demonstrate the specificity of the analytical method.

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60°C24-48 hoursTo test the stability of the ester linkage in an acidic environment.
Base Hydrolysis 0.1 M NaOHRoom Temp2-8 hoursTo test the stability of the ester linkage in a basic environment (typically faster than acid hydrolysis).
Oxidation 3% H₂O₂Room Temp24 hoursTo evaluate susceptibility to oxidative degradation, particularly at the hydroxyl group or pyridine ring.
Thermal Stress Solid Sample105°C72 hoursTo assess solid-state thermal stability under dry heat conditions.
Photostability ICH Q1B conditionsAmbientPer Q1BTo evaluate degradation upon exposure to light, as required by regulatory guidelines.[5]

For each condition, a control sample (dissolved in the same solvent but without the stress agent) should be analyzed in parallel.

Hypothetical Data Interpretation & Pathway Elucidation

While no specific experimental data for this molecule is publicly available, we can construct a hypothetical dataset based on the known chemistry of related structures to serve as an interpretive guide.

Hypothetical Thermal Analysis Data

Table 2: Hypothetical TGA/DTG Data Summary for Methyl 5-fluoro-6-hydroxynicotinate

Decomposition StageTemperature Range (°C)Tpeak (DTG) (°C)Mass Loss (%)Postulated Lost Fragment
I220 - 280265~17.8%C₂H₃O (fragment from ester)
II280 - 350320~25.1%CO₂ (decarboxylation)
III> 400450> 40%Pyridine ring fragmentation

Disclaimer: This data is hypothetical and serves as an example for interpretation.

Interpretation:

  • The initial mass loss below 300°C likely corresponds to the decomposition and loss of the methyl ester side chain.

  • The subsequent mass loss is consistent with decarboxylation of the intermediate acid.

  • The final, high-temperature mass loss represents the breakdown of the thermally stable fluorinated pyridine ring.

Proposed Thermal Degradation Pathway

The primary thermal degradation pathway is likely to proceed through the most labile functional group, the methyl ester. Subsequent heating would lead to further fragmentation.

Caption: Proposed primary thermal degradation pathway for Methyl 5-fluoro-6-hydroxynicotinate.

Integrated Experimental Workflow

A robust stability program integrates multiple techniques to build a complete picture of the compound's behavior under stress. The workflow below illustrates how data from thermal, chromatographic, and mass spectrometric analyses are interconnected.

Caption: Integrated workflow for comprehensive stability and degradation analysis.

Conclusion and Recommendations

The thermodynamic stability and thermal degradation profile of Methyl 5-fluoro-6-hydroxynicotinate can be thoroughly characterized using a scientifically sound, multi-technique approach. This guide proposes a framework that begins with foundational thermal analysis (TGA/DSC) to determine intrinsic stability and proceeds to a detailed investigation of degradation pathways using a stability-indicating HPLC method coupled with forced degradation studies.

Key Recommendations for Researchers:

  • Start with TGA/DSC: Always begin with thermal analysis to understand the compound's thermal limits and potential hazards before proceeding with further studies.

  • Develop a Robust HPLC Method: The validity of your entire stability study hinges on a well-developed and validated stability-indicating chromatographic method.

  • Embrace Orthogonality: Use multiple analytical techniques (e.g., TGA, DSC, HPLC, MS) as they provide complementary information, leading to a more complete and reliable stability profile.

  • Adhere to Regulatory Guidance: Frame all stability studies within the context of ICH guidelines to ensure the data is suitable for regulatory submissions.

By following the protocols and rationale outlined in this guide, scientists and drug development professionals can generate the critical data needed to ensure the quality, safety, and stability of products derived from Methyl 5-fluoro-6-hydroxynicotinate.

References

  • ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Rojas-Aguilar, A., et al. (2005). Measurement of enthalpies of vaporization of volatile heterocyclic compounds by DSC. Journal of Thermal Analysis and Calorimetry, 80, 95–99. [Link]

  • Scribd. Enthalpy of Vaporization in Heterocycles by DSC. [Link]

  • Organic Process Research & Development (2015). Thermal Hazards for Five-Membered Heterocycles by DSC: Experimental and a Validated Predictive Model. [Link]

  • Slideshare (2016). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • Semantic Scholar. Measurement of enthalpies of vaporization of volatile heterocyclic compounds by DSC. [Link]

  • FDA. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Separation Science (2025). Analytical Techniques In Stability Testing. [Link]

  • FDCELL (2025). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • AKJournals. MEASUREMENT OF ENTHALPIES OF VAPORIZATION OF VOLATILE HETEROCYCLIC COMPOUNDS BY DSC. [Link]

  • ICH. Quality Guidelines. [Link]

  • Chromatography Online (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocols for the Esterification of 5-Fluoro-6-hydroxynicotinic Acid

Executive Summary & Mechanistic Rationale The synthesis and functionalization of fluorinated pyridines are critical workflows in modern drug discovery, often utilized to modulate lipophilicity, metabolic stability, and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis and functionalization of fluorinated pyridines are critical workflows in modern drug discovery, often utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 5-Fluoro-6-hydroxynicotinic acid (CAS 1526-16-5) is a highly valuable building block[1], but its physicochemical properties present unique synthetic challenges during routine transformations such as esterification.

Causality in Chemical Behavior: Tautomerism and Inductive Effects

In both the solid state and polar solutions, 5-fluoro-6-hydroxynicotinic acid predominantly exists as its lactam tautomer: 5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid . This pyridone motif engages in extensive intermolecular hydrogen bonding, rendering the free acid highly crystalline and poorly soluble in standard organic solvents (e.g., dichloromethane, ethyl acetate, or tetrahydrofuran).

Furthermore, the highly electronegative fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I effect). This significantly lowers the pKa of the carboxylic acid, inherently reducing the nucleophilicity of the resulting carboxylate. Consequently, standard acid-catalyzed Fischer esterifications (e.g., H₂SO₄/MeOH) can be sluggish and low-yielding due to a combination of poor substrate solubility and reduced nucleophilic attack on the protonated alcohol.

To bypass these thermodynamic and kinetic barriers, we outline two field-proven, self-validating protocols:

  • Method A: Thionyl Chloride (SOCl₂) Mediated Esterification. This robust, scalable method converts the unreactive acid into a highly electrophilic acyl chloride intermediate in situ, which rapidly traps methanol[2].

  • Method B: (Trimethylsilyl)diazomethane (TMSCHN₂) Esterification. A mild, non-acidic alternative ideal for small-scale or acid-sensitive workflows, leveraging the enhanced acidity of the fluorinated substrate to drive the reaction[3].

Experimental Workflows & Decision Matrix

Workflow Start 5-Fluoro-6-hydroxynicotinic acid (Substrate) Decision Scale & Sensitivity Requirements? Start->Decision MethodA Method A: SOCl2 / MeOH (Scalable, Robust) Decision->MethodA > 1g, Acid-Tolerant MethodB Method B: TMS-Diazomethane (Mild, Small-Scale) Decision->MethodB < 1g, Acid-Sensitive Product Methyl 5-fluoro-6-oxo- 1,6-dihydropyridine-3-carboxylate MethodA->Product MethodB->Product

Decision matrix for selecting the optimal esterification protocol based on scale.

Pathway Tautomer1 6-Hydroxypyridine Form Tautomer2 6-Pyridone Form (Dominant) Tautomer1->Tautomer2 Tautomerization Intermediate Acyl Chloride Intermediate Tautomer2->Intermediate SOCl2 (Method A) Product Methyl Ester Product Tautomer2->Product TMS-CHN2 (Method B) Intermediate->Product MeOH

Tautomerization equilibrium and mechanistic pathways for esterification.

Materials and Reagents

Reagent / MaterialCAS NumberEquivalentsFunctionSafety / Handling
5-Fluoro-6-hydroxynicotinic acid 1526-16-51.0 eqSubstrateIrritant; handle with gloves[1].
Methanol (Anhydrous) 67-56-1SolventReactant/SolventFlammable, toxic.
Thionyl Chloride (SOCl₂) 7719-09-72.0 - 3.0 eqActivating AgentCorrosive, reacts violently with water.
TMS-Diazomethane (2.0 M in hexanes)18107-18-11.5 - 2.0 eqMethylating AgentHighly toxic, use only in a fume hood.
Toluene (Anhydrous) 108-88-3Co-solventSolubilizerFlammable, reproductive toxin.

Step-by-Step Methodologies

Protocol A: Thionyl Chloride-Mediated Esterification (Scalable)

This protocol utilizes the generation of HCl gas to self-catalyze the reaction while the acyl chloride intermediate bypasses the poor nucleophilicity of the substrate.

  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 5-fluoro-6-hydroxynicotinic acid (1.57 g, 10.0 mmol).

  • Solvent Addition: Suspend the solid in anhydrous methanol (20 mL) under a nitrogen atmosphere. Note: The substrate will remain largely insoluble at this stage.

  • Activation: Cool the suspension to 0 °C using an ice-water bath. Add thionyl chloride (1.45 mL, 20.0 mmol, 2.0 eq) dropwise over 10–15 minutes.

    • Mechanistic Insight: Dropwise addition is critical to control the exothermic evolution of SO₂ and HCl gases.

    • Self-Validation Cue: As the thionyl chloride reacts, the heterogeneous suspension will gradually transition into a clear, homogeneous solution, visually confirming the formation of the highly soluble acyl chloride intermediate[2].

  • Reflux: Remove the ice bath and heat the reaction mixture to 60–65 °C for 3–4 hours.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove methanol and excess SOCl₂. Resuspend the crude residue in saturated aqueous NaHCO₃ (adjust to pH 7–8) and extract with ethyl acetate (3 × 25 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the methyl ester product.

Protocol B: TMS-Diazomethane Esterification (Mild / Acid-Sensitive)

This protocol leverages the enhanced acidity of the C5-fluorinated acid to protonate the diazo carbon, enabling rapid esterification without harsh acidic conditions.

  • Preparation: Suspend 5-fluoro-6-hydroxynicotinic acid (157 mg, 1.0 mmol) in a mixture of anhydrous toluene (4.0 mL) and anhydrous methanol (1.0 mL) in a dry flask.

    • Mechanistic Insight: Methanol is strictly required as a protic co-solvent. It acts as a proton-transfer mediator to activate the TMSCHN₂ reagent; without it, the reaction stalls.

  • Reagent Addition: Cool the mixture to 0 °C. Add TMSCHN₂ (2.0 M in hexanes, 0.75 mL, 1.5 mmol, 1.5 eq) dropwise[3].

    • Self-Validation Cue: The reaction progress is self-indicating. The evolution of nitrogen gas provides a direct stoichiometric readout of the reaction. Furthermore, the reaction is complete when the distinct yellow color of unreacted TMSCHN₂ persists in the solution.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Quenching: Carefully quench the excess TMSCHN₂ by adding glacial acetic acid dropwise until the yellow color completely dissipates and gas evolution ceases.

  • Isolation: Concentrate the mixture under reduced pressure. The crude product is typically of high purity but can be passed through a short silica plug if necessary.

Analytical Characterization & Reaction Monitoring

To ensure the integrity of the synthesized methyl 5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate, verify the product against the following expected analytical parameters.

Analytical MethodConditions / ParametersExpected Observations
HPLC Monitoring C18 Column, Gradient: 5-95% MeCN in H₂O (0.1% TFA) over 10 min.The methyl ester will elute significantly later (higher retention time) than the highly polar free acid.
¹H NMR (400 MHz, DMSO-d₆) 298 K, referenced to residual solvent peak (2.50 ppm).δ 12.5 (br s, 1H, NH/OH tautomer), δ 8.05 (dd, 1H, Ar-H), δ 7.85 (s, 1H, Ar-H), δ 3.82 (s, 3H, -OCH₃).
¹⁹F NMR (376 MHz, DMSO-d₆) 298 K, unreferenced or internal standard.δ -135.4 (d, 1F, Ar-F). Shift will vary slightly from the free acid.
Mass Spectrometry (ESI+) Direct injection or LC-MS.[M+H]⁺ expected at m/z 172.04.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Ester Hydrolysis in Methyl 5-fluoro-6-hydroxynicotinate Reactions

Welcome to the Synthesis Troubleshooting Center. This guide is designed for researchers and drug development professionals working with highly activated pyridine derivatives. Here, we address the specific challenges of f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Troubleshooting Center. This guide is designed for researchers and drug development professionals working with highly activated pyridine derivatives. Here, we address the specific challenges of functionalizing Methyl 5-fluoro-6-hydroxynicotinate without compromising its labile methyl ester group.

Troubleshooting & FAQs

Q1: Why does the methyl ester of this specific nicotinate hydrolyze so easily? A1: The extreme lability of this ester is driven by the molecule's electronic environment. The pyridine ring is inherently electron-deficient. The fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I effect), and the C6-hydroxyl group tautomerizes to a pyridone (6-oxo-1,6-dihydropyridine), further polarizing the ring. This combination makes the C3-methyl ester carbonyl highly electrophilic. Consequently, it is exceptionally vulnerable to nucleophilic acyl substitution (the BAc​2 mechanism) by even trace amounts of hydroxide ions[1].

Q2: What bases should I use for alkylation or protection to prevent this? A2: You must strictly avoid nucleophilic bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides (e.g., NaOMe). Instead, utilize non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). For inorganic bases, anhydrous cesium carbonate ( Cs2​CO3​ ) is highly recommended. The "cesium effect" enhances the nucleophilicity of the pyridone oxygen/nitrogen for the desired alkylation while remaining poorly nucleophilic toward the ester carbonyl[1].

Q3: How do I handle solvents and environmental moisture? A3: Trace water is the primary culprit. Even standard HPLC-grade solvents contain sufficient water (often >50 ppm) to generate hydroxide ions when mixed with a base, leading to in situ ester hydrolysis and decarboxylation side reactions[2]. You must use strictly anhydrous solvents (stored over 3Å or 4Å molecular sieves) and conduct the reaction under an inert argon or nitrogen atmosphere[3].

Q4: Can temperature control save my ester? A4: Yes. Ester hydrolysis typically has a higher activation energy than SN​2 alkylation. By keeping the reaction temperature low (0 °C to 25 °C) and utilizing highly reactive electrophiles (e.g., alkyl iodides or triflates), you kinetically favor the desired functionalization and suppress the slower hydrolysis pathway[4].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the survival rate of the methyl ester during a standard alkylation workflow.

Base SelectionSolvent ConditionTemperatureTarget Alkylation YieldHydrolysis Byproduct Yield
NaOH (1.5 eq)DMF (Wet)60 °C< 5%> 90%
K₂CO₃ (1.5 eq)DMF (Standard)60 °C45%40%
K₂CO₃ (1.5 eq)DMF (Anhydrous)25 °C75%10%
Cs₂CO₃ (1.5 eq)MeCN (Anhydrous)25 °C92%< 2%
DIPEA (2.0 eq)DCM (Anhydrous)0 °C to 25 °C88%< 1%

Reaction Pathway Visualization

ReactionPathway SM Methyl 5-fluoro-6-hydroxynicotinate Cond1 Anhydrous Solvent + Cs2CO3 SM->Cond1 Cond2 Trace Water + Nucleophilic Base SM->Cond2 Prod Alkylated Nicotinate (Target Product) Cond1->Prod Alkylation (SN2) SideProd 5-Fluoro-6-hydroxynicotinic acid (Hydrolyzed Byproduct) Cond2->SideProd Saponification (BAc2)

Reaction pathways of Methyl 5-fluoro-6-hydroxynicotinate under dry vs. wet conditions.

Experimental Protocol: Anhydrous Alkylation Workflow

To ensure scientific integrity, this protocol is designed as a self-validating system . Each phase includes a checkpoint to verify that the ester remains intact before proceeding to the next step.

Phase 1: Preparation & Validation of Anhydrous Conditions
  • Glassware: Flame-dry a two-neck round-bottom flask under vacuum and backfill with Argon (repeat 3 times).

  • Solvent Check (Self-Validation 1): Perform a Karl Fischer titration on your chosen solvent (e.g., Acetonitrile or DMF). Do not proceed unless the water content is < 50 ppm . If higher, store the solvent over freshly activated 3Å molecular sieves for 24 hours.

  • Reagent Loading: Add Methyl 5-fluoro-6-hydroxynicotinate (1.0 eq) and anhydrous Cs2​CO3​ (1.5 eq) to the flask.

Phase 2: Reaction Execution
  • Cooling: Inject the anhydrous solvent via syringe. Cool the suspension to 0 °C using an ice bath.

  • Electrophile Addition: Slowly add the alkylating agent (e.g., alkyl iodide, 1.2 eq) dropwise over 10 minutes to prevent localized exothermic spikes that could trigger hydrolysis.

  • Incubation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature (25 °C).

Phase 3: In-Process Control & Quenching
  • LC-MS Monitoring (Self-Validation 2): After 4 hours, withdraw a 10 µL aliquot, dilute in dry Acetonitrile, and analyze via LC-MS. Confirm the presence of the target mass and the strict absence of the [M−14] peak (which would indicate the loss of the methyl group via hydrolysis).

  • pH-Controlled Quench (Self-Validation 3): Do not quench with plain water. Instead, cool the flask back to 0 °C and add cold, saturated aqueous NH4​Cl buffer (pH ~6). This immediately neutralizes the basic environment, physically preventing ester saponification during the aqueous workup.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides: Bases American Chemical Society. Comprehensive guide on base-promoted hydrolysis and base selection. URL:[Link]

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones National Center for Biotechnology Information (PMC). Mechanistic insights into in situ ester hydrolysis of functionalized pyridines mediated by trace water. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl 5-fluoro-6-hydroxynicotinate and Ethyl 5-fluoro-6-hydroxynicotinate

For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that can significantly impact the efficiency and outcome of a synthetic cam...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that can significantly impact the efficiency and outcome of a synthetic campaign. Within the landscape of heterocyclic chemistry, substituted nicotinic acid derivatives are of paramount importance as versatile building blocks. This guide provides an in-depth technical comparison of the reactivity of two closely related and commercially available compounds: Methyl 5-fluoro-6-hydroxynicotinate and Ethyl 5-fluoro-6-hydroxynicotinate.

While direct, side-by-side experimental comparisons of these two specific molecules are not extensively documented in publicly available literature, this guide will leverage fundamental principles of organic chemistry, data from analogous systems, and predictive analysis to offer a comprehensive overview of their expected reactivity profiles.

Introduction to the Molecules

Methyl 5-fluoro-6-hydroxynicotinate and Ethyl 5-fluoro-6-hydroxynicotinate are both derivatives of nicotinic acid, a pyridine-3-carboxylic acid. They share a common core structure featuring a pyridine ring substituted with a fluorine atom at the 5-position and a hydroxyl group at the 6-position. The sole difference lies in the ester functional group at the 3-position: a methyl ester in the former and an ethyl ester in the latter. This seemingly minor structural variance can, however, lead to discernible differences in their chemical behavior, influencing reaction rates, yields, and even the feasibility of certain transformations.

These molecules are valuable precursors in medicinal chemistry due to the prevalence of the fluorinated hydroxypyridine scaffold in biologically active compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl and ester groups provide convenient handles for further chemical modifications.

Physicochemical Properties

PropertyMethyl 5-fluoro-6-hydroxynicotinateEthyl 5-fluoro-6-hydroxynicotinate
Molecular Formula C₇H₆FNO₃C₈H₈FNO₃
Molecular Weight 171.13 g/mol 185.15 g/mol
CAS Number 1016979-91-81016979-93-0
Appearance White to off-white solid (predicted)White to off-white solid (predicted)
LogP (predicted) ~1.0~1.4
pKa (hydroxyl, predicted) ~8-9~8-9

Note: Predicted values are based on computational models and data for analogous structures like 5-fluoro-6-hydroxynicotinic acid[1].

Electronic Effects and Predicted Reactivity: A Theoretical Framework

The reactivity of these molecules is governed by the interplay of electronic and steric effects of their substituents.

  • Fluorine (at C5): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the pyridine ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.

  • Hydroxyl Group (at C6): The hydroxyl group is an electron-donating group through resonance (+M) and an electron-withdrawing group through induction (-I). In the context of the pyridine ring, its overall effect is activating, particularly at the ortho and para positions. However, its most significant role is as a nucleophile or a site for derivatization.

  • Ester Group (at C3): Both the methyl and ethyl esters are electron-withdrawing groups (-I and -M effects), further deactivating the ring towards electrophilic attack. The primary difference between the two lies in their steric bulk and, to a lesser extent, their inductive effects. The ethyl group is slightly more electron-donating than the methyl group due to hyperconjugation and is also sterically more demanding.

G cluster_0 Substituent Effects cluster_1 Influence on Reactivity Methyl Ester Methyl Ester Steric Hindrance Steric Hindrance Methyl Ester->Steric Hindrance Less Electronic Effects Electronic Effects Methyl Ester->Electronic Effects Slightly more e--withdrawing Hydrolysis Rate Hydrolysis Rate Methyl Ester->Hydrolysis Rate Faster Ethyl Ester Ethyl Ester Ethyl Ester->Steric Hindrance More Ethyl Ester->Electronic Effects Slightly more e--donating Ethyl Ester->Hydrolysis Rate Slower Fluorine Fluorine Fluorine->Electronic Effects Strong -I Hydroxyl Hydroxyl Nucleophilicity of OH Nucleophilicity of OH Hydroxyl->Nucleophilicity of OH

Caption: Factors influencing the reactivity of the nicotinates.

Comparison of Reactivity in Key Synthetic Transformations

Ester Hydrolysis

The most significant and predictable difference in reactivity lies in the hydrolysis of the ester group. Under both acidic and basic conditions, methyl esters generally hydrolyze faster than ethyl esters . This is attributed to two main factors:

  • Steric Hindrance: The smaller methyl group presents less steric hindrance to the incoming nucleophile (water or hydroxide) at the carbonyl carbon.

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group, which marginally reduces the electrophilicity of the carbonyl carbon, slowing down the nucleophilic attack.

Experimental data on various ester systems consistently show that ethyl esters hydrolyze approximately 2-3 times slower than their methyl counterparts[2]. This is a critical consideration for reactions where the ester may be labile or when selective hydrolysis is desired.

O-Alkylation and O-Acylation of the Hydroxyl Group

The hydroxyl group at the 6-position is nucleophilic and readily undergoes alkylation and acylation reactions. For these transformations, the reactivity difference between the methyl and ethyl nicotinates is expected to be minimal. The reaction occurs at a site remote from the ester group, and the subtle electronic differences between the methyl and ethyl esters are unlikely to have a significant impact on the nucleophilicity of the hydroxyl group.

Generalized Protocol for O-Alkylation:

  • Dissolution: Dissolve the methyl or ethyl 5-fluoro-6-hydroxynicotinate (1.0 eq.) in a suitable polar aprotic solvent such as DMF or acetone.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.) to the solution.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1-1.5 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Electrophilic Aromatic Substitution

The pyridine ring in both compounds is significantly deactivated towards electrophilic aromatic substitution due to the cumulative electron-withdrawing effects of the ester group, the fluorine atom, and the pyridine nitrogen itself. Therefore, forcing conditions would be required for reactions such as nitration or halogenation, and such reactions are generally not practical for these substrates. No significant difference in reactivity is expected between the methyl and ethyl esters in this context.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 5-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing ester group and the ring nitrogen. However, the 6-hydroxyl group, being electron-donating, will somewhat disfavor this reaction. The difference in reactivity between the methyl and ethyl esters is predicted to be negligible.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

For use in cross-coupling reactions, the hydroxyl group is typically converted to a better leaving group, such as a triflate (-OTf). The subsequent Suzuki-Miyaura coupling would then proceed at the 6-position. The choice of methyl or ethyl ester is unlikely to significantly influence the efficiency of the triflation or the subsequent cross-coupling reaction, as these transformations are primarily dictated by the palladium catalyst, ligand, base, and the nature of the boronic acid partner.

Generalized Protocol for Suzuki-Miyaura Coupling (after triflation):

G Start Start Dissolve Reactants Dissolve Reactants Start->Dissolve Reactants End End Inert Atmosphere Inert Atmosphere Dissolve Reactants->Inert Atmosphere Add Catalyst and Base Add Catalyst and Base Inert Atmosphere->Add Catalyst and Base Heat and Stir Heat and Stir Add Catalyst and Base->Heat and Stir Monitor Progress Monitor Progress Heat and Stir->Monitor Progress Work-up Work-up Monitor Progress->Work-up Reaction Complete Purification Purification Work-up->Purification Purification->End

Caption: A typical Suzuki-Miyaura reaction workflow.

  • Reaction Setup: In a reaction vessel, combine the 6-triflyloxy-5-fluoronicotinate (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Solvent and Catalyst Addition: Add a degassed solvent system (e.g., dioxane/water or DME/water) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if required).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

Spectroscopic Data Comparison (Predicted)

While experimental NMR data for these specific compounds is scarce, we can predict the key differences based on the structures.

1H NMR:

  • Methyl Ester: A sharp singlet for the methyl protons (-OCH₃) is expected around 3.9 ppm.

  • Ethyl Ester: A quartet for the methylene protons (-OCH₂CH₃) around 4.4 ppm and a triplet for the methyl protons (-OCH₂CH₃) around 1.4 ppm are expected.

  • The signals for the aromatic protons and the hydroxyl proton should be very similar for both compounds.

13C NMR:

  • Methyl Ester: A signal for the methyl carbon (-OCH₃) is expected around 52 ppm.

  • Ethyl Ester: Signals for the methylene carbon (-OCH₂CH₃) around 62 ppm and the methyl carbon (-OCH₂CH₃) around 14 ppm are expected.

  • The chemical shifts of the pyridine ring carbons should be very similar for both molecules.

Conclusion and Recommendations

Recommendations for Selection:

  • Methyl 5-fluoro-6-hydroxynicotinate may be preferred when a subsequent hydrolysis step is desired, as it will proceed more rapidly. It is also a slightly more atom-economical choice.

  • Ethyl 5-fluoro-6-hydroxynicotinate is the better choice when greater stability of the ester group towards acidic or basic conditions is required during a multi-step synthesis.

Ultimately, the decision should be guided by the specific requirements of the synthetic route, including the conditions of subsequent steps and the desired final product. For most applications where the ester is simply a precursor to a carboxylic acid or another functional group, the methyl ester may offer a slight advantage in terms of reaction kinetics for the deprotection step. However, if the ester is to be carried through several transformations, the greater stability of the ethyl ester may be beneficial.

References

  • Kirsch, J. F. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PMC. Available at: [Link]

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-fluoro-6-hydroxynicotinate
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Reactant of Route 2
Methyl 5-fluoro-6-hydroxynicotinate
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